molecular formula C6H10O4S2 B1591809 Bis(vinylsulfonyl)ethane CAS No. 39690-70-5

Bis(vinylsulfonyl)ethane

Cat. No. B1591809
CAS RN: 39690-70-5
M. Wt: 210.3 g/mol
InChI Key: ZFTVNHVAISUTAL-UHFFFAOYSA-N
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Description

Bis(vinylsulfonyl)ethane (BVSE) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BVSE is a versatile molecule that can be used as a cross-linking agent, a functional monomer, and a reactive intermediate in various chemical reactions.

Mechanism Of Action

The mechanism of action of Bis(vinylsulfonyl)ethane is based on its ability to form covalent bonds with functional groups in other molecules, such as amino and hydroxyl groups. This cross-linking reaction can lead to the formation of a three-dimensional network structure, which can enhance the mechanical and chemical stability of the resulting materials. Moreover, Bis(vinylsulfonyl)ethane can also act as a Michael acceptor, reacting with nucleophiles such as thiols and amines.

Biochemical And Physiological Effects

Bis(vinylsulfonyl)ethane has not been extensively studied for its biochemical and physiological effects. However, it has been reported that Bis(vinylsulfonyl)ethane can cause skin irritation and respiratory sensitization in some individuals. Therefore, it is recommended to handle Bis(vinylsulfonyl)ethane with caution and use appropriate protective equipment.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Bis(vinylsulfonyl)ethane in lab experiments is its versatility and reactivity. Bis(vinylsulfonyl)ethane can be used in a wide range of applications, from the synthesis of polymers to the preparation of hydrogels and biomaterials. Moreover, Bis(vinylsulfonyl)ethane can be easily synthesized from commercially available starting materials, making it a cost-effective option for many researchers.
However, one of the limitations of using Bis(vinylsulfonyl)ethane is its potential toxicity and reactivity towards biological molecules. Therefore, it is important to use appropriate protective equipment and follow proper handling procedures when working with Bis(vinylsulfonyl)ethane.

Future Directions

There are several future directions for Bis(vinylsulfonyl)ethane research. One potential area of research is the use of Bis(vinylsulfonyl)ethane in the development of new materials for biomedical applications, such as tissue engineering and drug delivery. Bis(vinylsulfonyl)ethane can be used to prepare hydrogels and other materials with specific properties, such as biocompatibility and controlled release of drugs.
Another potential area of research is the use of Bis(vinylsulfonyl)ethane in the synthesis of new organic compounds for pharmaceutical and agrochemical applications. Bis(vinylsulfonyl)ethane can act as a versatile building block for the synthesis of complex molecules with specific properties, such as antimicrobial activity and enzyme inhibition.
Conclusion:
In conclusion, Bis(vinylsulfonyl)ethane is a versatile and reactive molecule that has potential applications in various scientific research fields. Its ability to act as a cross-linking agent, functional monomer, and reactive intermediate makes it a valuable tool for the synthesis of new materials and organic compounds. However, its potential toxicity and reactivity towards biological molecules should be taken into consideration when working with Bis(vinylsulfonyl)ethane. Further research is needed to explore the full potential of Bis(vinylsulfonyl)ethane in various scientific research fields.

Scientific Research Applications

Bis(vinylsulfonyl)ethane has been widely used in scientific research as a cross-linking agent for the preparation of hydrogels, polymer membranes, and other materials. It can also be used as a functional monomer for the synthesis of polymers with specific properties, such as conductivity, thermal stability, and biocompatibility. In addition, Bis(vinylsulfonyl)ethane has been used as a reactive intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

properties

IUPAC Name

1,1-bis(ethenylsulfonyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S2/c1-4-11(7,8)6(3)12(9,10)5-2/h4-6H,1-2H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTVNHVAISUTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(S(=O)(=O)C=C)S(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594294
Record name [1-(Ethenesulfonyl)ethanesulfonyl]ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(vinylsulfonyl)ethane

CAS RN

39690-70-5
Record name [1-(Ethenesulfonyl)ethanesulfonyl]ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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